5-Isoquinolinesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49176. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

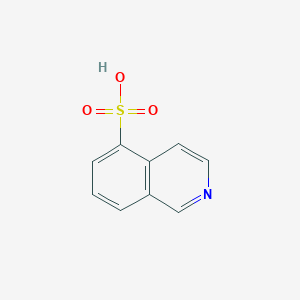

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMJTLUPSMCTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074903 | |

| Record name | 5-Isoquinolinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27655-40-9 | |

| Record name | 5-Isoquinolinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27655-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoquinolinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027655409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoquinolinesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Isoquinolinesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Isoquinolinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-5-sulfonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Isoquinolinesulfonic acid chemical properties and structure

An In-depth Technical Guide to 5-Isoquinolinesulfonic Acid: Structure, Properties, and a Gateway to Rho-Kinase Inhibition

Introduction: The Significance of a Versatile Moiety

This compound (CAS: 27655-40-9) is an organic compound featuring a bicyclic isoquinoline scaffold functionalized with a sulfonic acid group at the 5-position.[1] While a seemingly straightforward aromatic sulfonic acid, its true significance in the scientific community lies not in its direct applications, but in its pivotal role as a key intermediate in the synthesis of a class of groundbreaking therapeutic agents: the Rho-associated protein kinase (ROCK) inhibitors.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It further delves into its critical application as a precursor to potent pharmacological agents like Fasudil, elucidating the biochemical pathways they modulate.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research. This compound is typically a white to off-white crystalline solid with a high melting point, reflecting the strong intermolecular forces imparted by the ionic sulfonic acid group.[1][3][4] The sulfonic acid moiety renders the compound highly acidic and enhances its solubility in aqueous solutions.[1]

Core Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below for rapid reference and comparison.

| Property | Value | Source |

| IUPAC Name | isoquinoline-5-sulfonic acid | [5] |

| CAS Number | 27655-40-9 | [3][5] |

| Molecular Formula | C₉H₇NO₃S | [3][4][5] |

| Molecular Weight | 209.22 g/mol | [3][4][5] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | >300 °C | [2][3][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][6] |

| pKa (Predicted) | -0.98 ± 0.40 | [2][3][6] |

| InChIKey | YFMJTLUPSMCTOQ-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O | [5] |

Structural Elucidation and Spectroscopic Signature

The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. The positional isomerism of the sulfonic acid group dramatically influences the molecule's electronic environment, resulting in a unique spectroscopic fingerprint.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy reveals a distinct pattern of signals in the aromatic region, typically downfield due to the electron-withdrawing effects of the nitrogen atom and the sulfonyl group.[7] In ¹³C NMR, the carbon atom attached to the sulfonic acid group exhibits a characteristic chemical shift.[5][8]

-

Infrared (IR) Spectroscopy : IR analysis is crucial for confirming the presence of the sulfonic acid functional group.[7] The spectrum is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1350-1470 cm⁻¹ and 1150-1210 cm⁻¹, respectively. A broad absorption band for the O-H stretch of the sulfonic acid is also expected.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[5] The mass spectrum will show a prominent molecular ion peak (M+) at an m/z corresponding to the molecular weight of 209.22.[5]

Part 2: Synthesis and Purification Workflow

The preparation of this compound is a critical process for its subsequent use in drug synthesis. While several methods exist, a common laboratory-scale approach involves the direct sulfonation of isoquinoline. However, controlling the regioselectivity to favor the 5-position over the 8-position can be challenging. An alternative and often higher-yielding approach involves the conversion of a pre-functionalized isoquinoline.

The following diagram illustrates a generalized workflow for the synthesis of isoquinoline-5-sulfonyl chloride, a key derivative, from 5-bromoisoquinoline, which can then be hydrolyzed to this compound.

Caption: Synthetic workflow from 5-bromoisoquinoline.

Experimental Protocol: Synthesis of Isoquinoline-5-sulfonyl Chloride

This protocol is adapted from established synthetic routes and provides a self-validating system for producing the key intermediate for Fasudil synthesis.[9]

-

Alkylation :

-

To a round-bottom flask, add 5-bromoisoquinoline (1 molar equivalent) and thiourea (1.2 molar equivalents).

-

Add a suitable solvent, such as N,N-Dimethylformamide (DMF), to the flask.

-

Heat the mixture to reflux for 2-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and collect the precipitated crude S-isoquinoline isothiourea salt by suction filtration.

-

Causality Check: Using a slight excess of thiourea ensures complete consumption of the starting bromide. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution.

-

-

Oxidative Chlorosulfonylation :

-

Dissolve the crude isothiourea salt in dilute hydrochloric acid in a jacketed reactor vessel, cooling to between -10 and 25°C.

-

Slowly bubble chlorine gas (or use another suitable oxidant) through the solution while maintaining the temperature. The reaction is highly exothermic and requires careful temperature control.

-

Continue the reaction for 1-5 hours until completion, as monitored by HPLC.

-

Causality Check: The acidic aqueous environment and strong oxidant convert the isothiourea group directly into a sulfonyl chloride. Low temperature is critical to prevent unwanted side reactions and degradation.

-

-

Workup and Isolation :

-

Upon completion, the product, isoquinoline-5-sulfonyl chloride, often precipitates from the reaction mixture.

-

Collect the solid by suction filtration.

-

Wash the solid with cold water to remove residual acid and salts.

-

Dry the product under vacuum.

-

-

Validation :

-

The identity and purity of the resulting isoquinoline-5-sulfonyl chloride should be rigorously confirmed.

-

Purity : Assess by HPLC, aiming for >95% purity.

-

Identity : Confirm the structure using ¹H NMR, ¹³C NMR, and MS, comparing the results to reference spectra.

-

Part 3: Application in Drug Development - The Gateway to ROCK Inhibition

The primary value of this compound and its derivatives is as a foundational scaffold for synthesizing ROCK inhibitors.[2][10] Fasudil (HA-1077) is the archetypal drug in this class, developed from this isoquinoline core.[11] ROCK inhibitors are a promising class of therapeutics for a range of cardiovascular and neurological disorders.[12][13]

Mechanism of Action: The RhoA/ROCK Signaling Pathway

The Rho-associated coiled-coil kinase (ROCK) is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA.[14][15] The RhoA/ROCK pathway is a central regulator of cellular contraction, motility, and cytoskeletal organization.[12][16] In vascular smooth muscle, its overactivation leads to vasoconstriction and contributes to the pathology of conditions like hypertension and cerebral vasospasm.[11][14]

How ROCK Induces Contraction:

-

RhoA Activation : Upstream signals activate RhoA, causing it to bind GTP.

-

ROCK Activation : GTP-bound RhoA binds to and activates ROCK.

-

MLCP Inhibition : Activated ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MLCP), inhibiting its activity.[11][14]

-

MLC Phosphorylation : With MLCP inhibited, the levels of phosphorylated myosin light chain (MLC) increase.

-

Contraction : Phosphorylated MLC drives the interaction of actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.[14]

Fasudil and other inhibitors derived from the 5-isoquinolinesulfonyl moiety act as competitive inhibitors at the ATP-binding site of ROCK, preventing it from phosphorylating its downstream targets.[13] This action blocks the entire cascade, leading to a net increase in MLCP activity, dephosphorylation of MLC, and subsequent vasodilation.[14]

Caption: The RhoA/ROCK signaling pathway and point of inhibition.

Broader Therapeutic Implications

Beyond its vasodilatory effects, ROCK inhibition has demonstrated significant therapeutic potential in multiple areas:

-

Neuroprotection : In neurological disorders like stroke and spinal cord injury, excessive ROCK activation contributes to neuronal death and inflammation.[12][14] ROCK inhibitors can mitigate these effects, preserving neural tissue.[14]

-

Pulmonary Hypertension : By relaxing constricted pulmonary arteries, ROCK inhibitors can reduce the pressure load on the heart in conditions like pulmonary arterial hypertension (PAH).[12]

-

Anti-Fibrosis : ROCK signaling is involved in fibrotic processes. Its inhibition shows potential in treating various fibrotic diseases.[16]

-

Oncology : As ROCK plays a role in cell migration and proliferation, its inhibitors are being investigated for their potential to inhibit tumor metastasis.[15][16]

Conclusion

This compound is a compound of significant scientific and pharmaceutical interest. While its direct use is limited, its role as a key structural precursor for a generation of ROCK inhibitors, including the clinically important drug Fasudil, is undeniable. A comprehensive grasp of its chemical properties, spectroscopic characteristics, and synthetic pathways is essential for researchers and developers working to create next-generation therapeutics targeting the Rho-kinase pathway. The continued exploration of derivatives built upon this isoquinoline scaffold holds immense promise for addressing a wide spectrum of unmet medical needs, from cardiovascular disease to neurodegeneration and oncology.

References

- 1. CAS 27655-40-9: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 27655-40-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C9H7NO3S | CID 241599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 错误页 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Fasudil - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 15. Recent advances in the development of Rho kinase inhibitors (2015-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is Fasudil Hydrochloride Hydrate used for? [synapse.patsnap.com]

Synthesis of 5-Isoquinolinesulfonic Acid from Isoquinoline: A Technical Guide

This guide provides an in-depth exploration of the synthesis of 5-isoquinolinesulfonic acid from isoquinoline, tailored for researchers, scientists, and professionals in drug development. It delves into the underlying chemical principles, provides a detailed experimental protocol, and discusses the characterization of the final product.

Introduction: The Significance of this compound

Isoquinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in numerous natural products and pharmacologically active molecules. The introduction of a sulfonic acid group onto the isoquinoline core can significantly alter its physicochemical properties, such as solubility and acidity, and can serve as a crucial handle for further chemical modifications. This compound, in particular, is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its directional synthesis, avoiding the formation of isomeric by-products, is a topic of significant interest in synthetic chemistry.

The Chemistry of Isoquinoline Sulfonation: A Regioselective Approach

The synthesis of this compound from isoquinoline is achieved through an electrophilic aromatic substitution reaction, specifically sulfonation. Understanding the regioselectivity of this reaction is paramount to achieving a high yield of the desired product.

The Underlying Mechanism

The sulfonation of aromatic compounds typically involves an electrophile, which is often sulfur trioxide (SO₃) or a protonated form of it, generated from concentrated or fuming sulfuric acid (oleum). The reaction proceeds via the following general steps:

-

Generation of the Electrophile: In the presence of sulfuric acid, sulfur trioxide is protonated to form the highly electrophilic species, HSO₃⁺.

-

Electrophilic Attack: The π-electron system of the isoquinoline ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base (typically HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product.

Directing the Sulfonation: The 5-Position Preference

In the case of isoquinoline, electrophilic substitution preferentially occurs on the benzene ring rather than the pyridine ring. This is because the nitrogen atom in the pyridine ring is electron-withdrawing, deactivating it towards electrophilic attack. Furthermore, under the strongly acidic conditions of sulfonation, the nitrogen atom is protonated, further deactivating the pyridine ring.

Within the benzene ring, the positions most susceptible to electrophilic attack are C-5 and C-8. The formation of the sigma complex at these positions allows for resonance structures that delocalize the positive charge without disrupting the aromaticity of the pyridine ring, leading to greater stability.

Crucially, the sulfonation of isoquinoline has been reported to yield almost exclusively the this compound isomer. This high regioselectivity is a key advantage of this synthetic route. The precise factors dictating the strong preference for the 5-position over the 8-position are complex and may involve a combination of steric and electronic effects that favor the formation of the 5-substituted product under thermodynamic control.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the direct sulfonation of isoquinoline.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Isoquinoline | C₉H₇N | 129.16 | >98% |

| Fuming Sulfuric Acid (Oleum) | H₂SO₄ + SO₃ | Variable | 20% free SO₃ |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |

| Deionized Water | H₂O | 18.02 | N/A |

| Calcium Carbonate | CaCO₃ | 100.09 | Reagent Grade |

| Hydrochloric Acid | HCl | 36.46 | Concentrated |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully place 100 mL of fuming sulfuric acid (20% free SO₃). The flask should be cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Addition of Isoquinoline: Slowly add 50 g (0.387 mol) of isoquinoline to the stirred oleum via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 90-100 °C and maintain this temperature for 4-6 hours with continuous stirring.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring. This step should be performed in a fume hood due to the exothermic nature of the dilution of sulfuric acid.

-

Neutralization and Precipitation: To the acidic solution, slowly add calcium carbonate in small portions with constant stirring until the pH of the solution is neutral (pH ~7). This will precipitate the excess sulfuric acid as calcium sulfate.

-

Filtration: Filter the mixture to remove the precipitated calcium sulfate. Wash the filter cake with hot deionized water to ensure complete recovery of the product.

-

Isolation of the Product: The filtrate contains the calcium salt of this compound. To isolate the free acid, acidify the filtrate with concentrated hydrochloric acid. The this compound will precipitate out of the solution.

-

Purification: Collect the precipitated this compound by filtration and wash it with a small amount of cold deionized water to remove any remaining inorganic salts. The product can be further purified by recrystallization from hot water.

-

Drying: Dry the purified product in a vacuum oven at 80-100 °C to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₇NO₃S |

| Molecular Weight | 209.22 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C[2] |

Spectroscopic Data

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons.[1]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule, confirming the presence of the isoquinoline core and the sulfonic acid group.[1]

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum can be used to identify the characteristic functional groups present in the molecule. Key vibrational bands for this compound would include those for the S=O stretching of the sulfonic acid group, as well as the C=C and C=N stretching of the aromatic rings.[1]

Visualizing the Process

Reaction Mechanism

References

Spectroscopic Characterization of 5-Isoquinolinesulfonic Acid: An In-Depth Technical Guide

Introduction

5-Isoquinolinesulfonic acid (IUPAC Name: isoquinoline-5-sulfonic acid) is a key chemical intermediate and a notable impurity in the synthesis of various pharmacologically active molecules, including the Rho-kinase inhibitor Fasudil.[1] With a molecular formula of C₉H₇NO₃S and a molecular weight of 209.22 g/mol , its unambiguous identification and purity assessment are critical for quality control in pharmaceutical manufacturing and for advancing research applications.[1] This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a robust reference for researchers, analytical scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The spectroscopic profile of this compound is a direct consequence of its constituent functional groups: a bicyclic aromatic isoquinoline system and an electron-withdrawing sulfonic acid group at the C-5 position. The nitrogen heteroatom and the sulfonic acid moiety significantly influence the electronic environment of the aromatic protons and carbons, leading to a distinctive and predictable spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural assignment of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H and ¹³C NMR Spectral Analysis

The proton NMR spectrum is characterized by signals in the aromatic region, with chemical shifts influenced by the anisotropic effects of the bicyclic system and the electronic effects of the nitrogen and sulfonic acid groups. The ¹³C NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbon atom (C-5) directly bonded to the sulfonyl group is expected to be significantly deshielded.

Causality in Experimental Choices: The choice of a deuterated solvent is critical. While solvents like DMSO-d₆ can be used, spectra are often acquired in D₂O, sometimes with the addition of NaOD.[2] This choice is dictated by the high polarity and acidic nature of the sulfonic acid group. The use of D₂O will result in the exchange of the acidic sulfonic acid proton, which will therefore not be observed in the ¹H NMR spectrum.

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (HMBC) |

| ¹H NMR | H-1 | ~9.3 | s | C-3, C-8a |

| H-3 | ~8.5 | d | C-1, C-4, C-4a | |

| H-4 | ~7.8 | d | C-3, C-4a, C-5 | |

| H-6 | ~8.2 | d | C-5, C-8 | |

| H-7 | ~7.7 | t | C-5, C-8a | |

| H-8 | ~8.8 | d | C-6, C-8a | |

| ¹³C NMR | C-1 | ~152 | CH | |

| C-3 | ~145 | CH | ||

| C-4 | ~122 | CH | ||

| C-4a | ~135 | C | ||

| C-5 | ~140 | C | ||

| C-6 | ~128 | CH | ||

| C-7 | ~130 | CH | ||

| C-8 | ~125 | CH | ||

| C-8a | ~132 | C |

Note: Predicted values are based on general principles of NMR for isoquinoline derivatives and may vary based on experimental conditions.[3][4]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An attached proton test (APT) or DEPT experiment can be run to differentiate between CH, CH₂, CH₃, and quaternary carbons.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra, such as COSY (to establish H-H couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range H-C correlations, crucial for assigning quaternary carbons).

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the key functional groups within a molecule. For this compound, the IR spectrum provides clear evidence for the sulfonic acid and the aromatic isoquinoline moieties.

IR Spectral Interpretation

The spectrum is dominated by features characteristic of sulfonic acids and aromatic systems.[5] The sulfonic acid group gives rise to a very broad O-H stretching band due to hydrogen bonding, along with strong, characteristic S=O stretching vibrations.

Self-Validating Protocol: The presence of both the broad O-H band and the sharp aromatic C-H stretches, in conjunction with the strong S=O bands in the "fingerprint region," provides a cross-validated confirmation of the molecule's primary functional groups. The absence of significant aliphatic C-H stretches (~2850-2960 cm⁻¹) further validates the purely aromatic nature of the carbon skeleton.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (from sulfonic acid and potential hydration) |

| ~3100-3000 | Medium, Sharp | Aromatic C-H stretch |

| ~1620-1580 | Medium-Strong | C=C and C=N ring stretching vibrations (isoquinoline) |

| ~1240 | Strong | Asymmetric S=O stretch (SO₃H)[6] |

| ~1170 | Strong | Symmetric S=O stretch (SO₃H)[6] |

| ~1030 | Strong | S-O stretch (SO₃H)[5][6] |

| ~830 | Strong | C-H out-of-plane bending |

Note: Data sourced from available spectra and typical values for sulfonic acids.[6][7][8]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Technique)

-

Sample Preparation: Place a small amount (~1-2 mg) of this compound and ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) into an agate mortar.

-

Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity.

-

Pellet Formation: Transfer a portion of the powder into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent KBr pellet.

-

Data Acquisition: Place the KBr pellet into the sample holder of an FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder should be acquired first for automatic subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pathways, offering further structural confirmation.

MS Analysis and Fragmentation

For this compound, electron ionization (EI) is a common technique. The mass spectrum will show a molecular ion peak (M⁺˙) corresponding to the molecular weight. The fragmentation pattern is highly informative.

Trustworthiness of Data: The molecular ion peak serves as the primary validation of the compound's identity. The logical fragmentation pathways, such as the loss of SO₂ or SO₃, are characteristic of aryl sulfonic acids and provide a secondary layer of confirmation. The observation of the base peak corresponding to the stable isoquinoline cation (m/z 129) is a highly reliable indicator of the core structure.

The mass spectrum for this compound shows a molecular ion peak at m/z 209, which corresponds to its molecular weight.[9] Key fragment ions are observed at m/z 129 and 116.[9] The peak at m/z 129 can be attributed to the loss of the sulfonic acid group (SO₃, 80 Da), resulting in the stable isoquinoline radical cation.

Table 3: Key Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 209 | 100% | [C₉H₇NO₃S]⁺˙ (Molecular Ion, M⁺˙) |

| 129 | ~42% | [C₉H₇N]⁺˙ (Loss of SO₃) |

| 116 | ~41% | [C₈H₆N]⁺ (Possible loss of HCN from m/z 129) |

| 101 | ~33% | [C₈H₅]⁺ (Further fragmentation) |

| 64 | ~26% | [SO₂]⁺˙ |

Note: Intensities are approximate and based on available data.[9]

Experimental Protocol: Mass Spectrometry (Direct Insertion Probe)

-

Sample Preparation: Load a small quantity (microgram scale) of the solid sample into a capillary tube.

-

Sample Introduction: Insert the capillary tube into the direct insertion probe of the mass spectrometer.

-

Ionization: Introduce the probe into the high-vacuum source of the spectrometer. The sample is heated gradually, causing it to vaporize directly into the ionization chamber. Electron ionization (EI) is typically performed at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition: The detector records the abundance of ions at each mass-to-charge ratio, generating the mass spectrum.

Integrated Spectroscopic Workflow for Structural Confirmation

A robust structural confirmation of this compound relies not on a single technique but on the synergistic integration of all three. The logical workflow ensures a comprehensive and unambiguous characterization.

Caption: Integrated workflow for spectroscopic structural confirmation.

Conclusion

The spectroscopic characterization of this compound is straightforward when a multi-technique approach is employed. Mass spectrometry confirms the molecular formula, Infrared spectroscopy validates the presence of the critical sulfonic acid and aromatic functional groups, and NMR spectroscopy provides the definitive and unambiguous map of the molecular structure. The data and protocols outlined in this guide serve as an authoritative framework for the analysis of this important compound, ensuring accuracy and reliability in research and quality control settings.

References

- 1. This compound | C9H7NO3S | CID 241599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. ias.ac.in [ias.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound(27655-40-9) IR Spectrum [chemicalbook.com]

- 8. 8-Hydroxy-7-iodo-5-quinoline sulfonic acid [webbook.nist.gov]

- 9. This compound(27655-40-9) MS [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Isoquinolinesulfonic Acid

Introduction: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate

5-Isoquinolinesulfonic acid, a molecule of significant interest in pharmaceutical development, presents a unique set of physicochemical challenges and opportunities.[1][2] Its dual character, possessing both a heterocyclic aromatic isoquinoline core and a strongly acidic sulfonic acid group, dictates its behavior in various solvent systems and under diverse environmental stressors.[3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility and stability of this compound. By delving into the causality behind experimental choices and grounding our protocols in authoritative standards, we aim to equip you with the field-proven insights necessary for robust formulation development and reliable analytical characterization.

I. Physicochemical Properties: A Foundation for Understanding

A thorough understanding of the fundamental physicochemical properties of this compound is paramount to predicting its behavior. These properties, summarized in the table below, provide the initial framework for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₃S | [1][3][4] |

| Molecular Weight | 209.22 g/mol | [1][3][4] |

| Appearance | White to almost white crystalline solid/powder | [5] |

| Melting Point | >300 °C (decomposes) | [1][6] |

| pKa (Predicted) | -0.98 ± 0.40 | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [1][6] |

The high melting point suggests strong intermolecular forces within the crystal lattice, a factor that will influence its dissolution kinetics. The highly acidic nature, indicated by the predicted pKa, is a key determinant of its pH-dependent solubility.

II. Solubility Profile: From Qualitative Observations to Quantitative Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, its solubility is a nuanced interplay between its polar sulfonic acid group and its aromatic isoquinoline moiety.

Qualitative Solubility Assessment

Initial qualitative assessments indicate that this compound is slightly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like Methanol. Its solubility in aqueous solutions is expected to be highly dependent on pH.

Quantitative Solubility Determination: The Shake-Flask Method

To move beyond qualitative descriptions, a robust and reproducible method for quantitative solubility determination is essential. The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[7][8] This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and accurate data.

Caption: Workflow for Shake-Flask Solubility Determination.

-

Preparation of Solutions:

-

Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[8]

-

Select a range of organic solvents relevant to potential formulation strategies (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Polyethylene Glycol).

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed, inert container. The presence of undissolved solid is crucial for ensuring equilibrium is reached.

-

Place the containers in a shaker bath maintained at a constant temperature (e.g., 25°C and/or 37°C) and agitate for a sufficient duration (typically 24-72 hours) to achieve equilibrium.[7][8] Periodically inspect to ensure undissolved solid remains.

-

-

Phase Separation:

-

Following equilibration, cease agitation and allow the samples to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantification of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Dilute the filtered sample with a suitable solvent to ensure the concentration falls within the linear range of the calibration curve.

-

Analyze the diluted sample and calculate the solubility based on the calibration curve.

-

Anticipated pH-Dependent Solubility Profile

Given the strongly acidic nature of the sulfonic acid group (predicted pKa of -0.98), this compound will exist predominantly in its ionized (sulfonate) form across the entire physiological pH range.[1] The isoquinoline nitrogen, being basic, will be protonated at acidic pH. This dual ionic character at low pH is expected to enhance its aqueous solubility. As the pH increases, the isoquinoline nitrogen will become deprotonated, but the sulfonate group will remain ionized, thus maintaining good aqueous solubility. A significant decrease in solubility is not anticipated at higher pH values for this compound.

III. Stability Profile: A Systematic Approach to Degradation

Evaluating the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways that may impact its safety and efficacy.[9] The International Council for Harmonisation (ICH) guidelines provide a robust framework for conducting these stability studies.[10][11][12][13]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish stability-indicating analytical methods.[11] These studies should be conducted on a single batch of the drug substance.

Caption: Workflow for Forced Degradation Studies.

-

Hydrolytic Stability:

-

Acidic Conditions: Dissolve this compound in 0.1 M HCl and heat at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Basic Conditions: Dissolve the compound in 0.1 M NaOH and maintain at a similar elevated temperature.

-

Neutral Conditions: Dissolve the compound in purified water and heat under the same conditions.

-

Causality: The use of acidic and basic conditions challenges the hydrolytic stability of any potentially labile functional groups. The sulfonic acid group itself is generally stable to hydrolysis. The isoquinoline ring system is also relatively stable, but extreme pH and temperature could potentially lead to ring opening, though this is unlikely under typical forced degradation conditions.

-

-

Oxidative Stability:

-

Dissolve this compound in a suitable solvent and treat with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature or slightly elevated temperature.

-

Causality: The isoquinoline ring, particularly the electron-rich positions, may be susceptible to oxidation. The nitrogen atom could potentially form an N-oxide.[14]

-

-

Thermal Stability:

-

Solid State: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 10°C increments above the accelerated stability testing temperature).[11]

-

Solution State: Heat a solution of the compound at a high temperature (e.g., 80°C).

-

Causality: Thermal stress assesses the intrinsic stability of the molecule and can induce degradation pathways that may not be observed under other conditions. Given its high melting point, this compound is expected to have good thermal stability in the solid state.

-

-

Photostability:

-

Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[15][16] A control sample should be protected from light.

-

Causality: The aromatic isoquinoline ring system contains chromophores that can absorb UV/Vis radiation, potentially leading to photochemical degradation.

-

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented, based on the chemistry of the isoquinoline and sulfonic acid moieties, the following are plausible degradation pathways:

-

Oxidation: The most likely degradation pathway is the oxidation of the isoquinoline ring. This could involve the formation of an N-oxide on the nitrogen atom or hydroxylation at various positions on the aromatic rings.

-

Photodegradation: Exposure to light could lead to complex photochemical reactions, potentially involving radical mechanisms, leading to polymerization or cleavage of the ring system.

-

Desulfonation: Although sulfonic acids are generally stable, under very harsh conditions (e.g., high temperature and strong acid), desulfonation could occur, though this is considered a less likely pathway under typical storage conditions.

IV. Analytical Methodologies: Ensuring Specificity and Accuracy

A validated, stability-indicating analytical method is the cornerstone of any reliable solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose.

Development of a Stability-Indicating HPLC Method

-

Column Selection: A reversed-phase C18 column is a suitable starting point for the separation of this compound and its potential degradation products.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the polar parent compound and any less polar degradation products.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., determined by UV-Vis spectrophotometry) should be employed.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation studies to ensure that all degradation products are resolved from the parent peak.

V. Conclusion and Future Perspectives

This guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data remains to be experimentally determined, the protocols and theoretical considerations outlined herein provide a robust starting point for any researcher or drug development professional working with this important pharmaceutical intermediate.

Future work should focus on the experimental execution of the described protocols to generate a complete and quantitative physicochemical profile for this compound. The identification and structural elucidation of any degradation products formed during forced degradation studies will be critical for a complete understanding of its stability and for ensuring the safety and quality of any resulting pharmaceutical products.

VI. References

-

ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. --INVALID-LINK--

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. --INVALID-LINK--

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. --INVALID-LINK--

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. --INVALID-LINK--

-

KK Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY. --INVALID-LINK--

-

AxisPharm. Equilibrium Solubility Assays Protocol. --INVALID-LINK--

-

ResearchGate. (2018). Summary of solubility measurement protocols of each company before harmonization. --INVALID-LINK--

-

World Health Organization (WHO). (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. --INVALID-LINK--

-

ChemicalBook. This compound. --INVALID-LINK--

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. --INVALID-LINK--

-

Sigma-Aldrich. MultiScreen Solubility Filter Plate. --INVALID-LINK--

-

ChemBK. Isoquinoline-5-sulfonic Acid. --INVALID-LINK--

-

Sigma-Aldrich. This compound 95%. --INVALID-LINK--

-

PubMed. (2004). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. --INVALID-LINK--

-

SynThink Research Chemicals. Isoquinoline-5-Sulfonic Acid. --INVALID-LINK--

-

AKSci. 27655-40-9 this compound. --INVALID-LINK--

-

ChemicalBook. This compound. --INVALID-LINK--

-

PubChem. This compound. --INVALID-LINK--

-

TCI AMERICA. Isoquinoline-5-sulfonic Acid. --INVALID-LINK--

-

MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. --INVALID-LINK--

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. --INVALID-LINK--

-

ResearchGate. (2012). Study of pH-dependent drugs solubility in water. --INVALID-LINK--

-

SciELO Brasil. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. --INVALID-LINK--

-

MDPI. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. --INVALID-LINK--

-

PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. --INVALID-LINK--

-

Semantic Scholar. (2012). Study of pH-dependent drugs solubility in water. --INVALID-LINK--

-

ResearchGate. (2016). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. --INVALID-LINK--

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. --INVALID-LINK--

-

ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. --INVALID-LINK--

-

Santa Cruz Biotechnology. Isoquinoline-5-sulfonic Acid. --INVALID-LINK--

-

Tokyo Chemical Industry Co., Ltd. (APAC). Isoquinoline-5-sulfonic Acid. --INVALID-LINK--

-

National Institutes of Health. (1995). 5-Hydroxyquinoline-2-Carboxylic Acid, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. --INVALID-LINK--

-

Benchchem. (2025). Solubility of 5-Azidopentanoic Acid Ethyl Ester in Organic Solvents: An In-depth Technical Guide. --INVALID-LINK--

References

- 1. chembk.com [chembk.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. This compound | C9H7NO3S | CID 241599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 27655-40-9 [chemicalbook.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. snscourseware.org [snscourseware.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 14. seer.ufrgs.br [seer.ufrgs.br]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Genesis of a Privileged Scaffold: A Technical History of Isoquinoline Sulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline framework is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic pharmaceuticals.[1] The introduction of a sulfonic acid moiety to this scaffold unlocks a unique chemical space, providing critical intermediates for drug development and molecular probes. This guide navigates the historical journey of isoquinoline sulfonic acids, from the initial discovery of the parent heterocycle to the elucidation of its sulfonation chemistry and the evolution of synthetic strategies. By examining the causality behind early experimental choices and the progression to modern, high-yield protocols, we provide a comprehensive technical narrative for researchers seeking to leverage this important class of molecules.

The Dawn of Isoquinoline: A Coal Tar Derivative

The story of isoquinoline sulfonic acids begins with the discovery of the parent molecule itself. In 1885, S. Hoogewerf and W. A. van Dorp, through meticulous fractional crystallization of the acid sulfate salts from coal tar, first isolated a new basic substance.[2] This compound, a structural isomer of quinoline, was aptly named isoquinoline.[3] The ability to form a crystalline sulfate salt was not merely a purification footnote; it was the key to its initial isolation and foreshadowed the early and enduring relationship between isoquinoline and strong mineral acids, particularly sulfuric acid.

The early 20th century saw refinements in the isolation of isoquinoline. In 1914, Weissgerber developed a more efficient extraction method from coal tar, capitalizing on the differential basicity of isoquinoline compared to the co-occurring quinoline.[2] These pioneering efforts in isolation and purification laid the essential groundwork for the systematic investigation of isoquinoline's chemical reactivity.

The First Foray into Sulfonation: Unveiling the Regioselectivity

With a reliable source of isoquinoline established, chemists began to explore its reactivity. The introduction of a sulfonic acid group via electrophilic aromatic substitution was a logical step, given the well-established sulfonation chemistry of other aromatic systems in the late 19th century.

The first documented sulfonation of isoquinoline was reported in the scientific literature of the era. These early experiments typically involved heating isoquinoline with fuming sulfuric acid (oleum), a potent sulfonating agent.[4] The primary challenge for these pioneering chemists was not just achieving the sulfonation but determining the precise location of the newly introduced sulfonic acid group on the bicyclic ring system.

Through careful experimentation and what was then state-of-the-art analysis (likely involving derivative formation and melting point analysis), a critical aspect of isoquinoline chemistry was uncovered: the regioselectivity of its electrophilic substitution. It was established that the sulfonation of isoquinoline preferentially occurs on the benzene ring, rather than the electron-deficient pyridine ring. Specifically, two main products were identified:

-

Isoquinoline-5-sulfonic acid (the major product)

-

Isoquinoline-8-sulfonic acid (a minor product)

This outcome is a direct consequence of the electronic properties of the isoquinoline ring system. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack. Consequently, electrophiles, such as the SO₃ in fuming sulfuric acid, are directed to the more electron-rich benzene ring. The preference for the 5- and 8-positions can be explained by the stability of the Wheland intermediates formed during the substitution process.

The historical workflow for the sulfonation and subsequent analysis of isoquinoline can be visualized as follows:

Caption: Historical workflow for the synthesis and analysis of isoquinoline sulfonic acids.

Evolution of Synthetic Methodologies

While the direct sulfonation of isoquinoline provided the first access to its sulfonic acid derivatives, the method had its drawbacks, including the use of harsh reagents and the formation of isomeric mixtures that were often difficult to separate. Over the decades, synthetic chemists have developed more refined and regioselective methods.

From Direct Sulfonation to Controlled Synthesis

The early direct sulfonation methods have been optimized over time. It was discovered that temperature control could influence the ratio of the 5- and 8-isomers. For instance, sulfonation with oleum at temperatures up to 180°C favors the formation of isoquinoline-5-sulfonic acid.[4]

Modern approaches often involve a two-step process to achieve higher purity and yield of a specific isomer. For example, the synthesis of isoquinoline-5-sulfonyl chloride, a key intermediate for many drug syntheses, often starts with isoquinoline-5-sulfonic acid.

The following table summarizes the evolution of synthetic approaches:

| Method | Reagents | Key Features & Rationale |

| Early Direct Sulfonation | Isoquinoline, Fuming Sulfuric Acid (Oleum) | Rationale: A direct and straightforward application of established aromatic sulfonation chemistry. Limitations: Harsh conditions, formation of isomeric mixtures requiring tedious separation. |

| Temperature-Controlled Sulfonation | Isoquinoline, Oleum (at specific temperatures) | Rationale: Exploits the thermodynamic and kinetic differences in the formation of the 5- and 8-isomers to enrich the desired product. |

| Modern Multi-Step Synthesis | e.g., Isoquinoline-5-sulfonic acid, Thionyl chloride, DMF | Rationale: Starts with a purified sulfonic acid isomer to produce highly pure derivatives like sulfonyl chlorides, avoiding isomeric contamination in subsequent steps. The use of DMF as a catalyst accelerates the conversion to the sulfonyl chloride. |

A Modern, Validated Protocol for Isoquinoline-5-Sulfonyl Chloride Hydrochloride

The following protocol details a representative modern synthesis of isoquinoline-5-sulfonyl chloride hydrochloride from isoquinoline-5-sulfonic acid. This method is a self-validating system, with each step designed to ensure high conversion and purity.

Objective: To convert isoquinoline-5-sulfonic acid to isoquinoline-5-sulfonyl chloride hydrochloride, a stable and versatile intermediate.

Materials:

-

Isoquinoline-5-sulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isoquinoline-5-sulfonic acid (1.0 eq) in an excess of thionyl chloride (e.g., 10-15 eq).

-

Causality: Thionyl chloride serves as both the chlorinating agent and the solvent. A large excess is used to drive the reaction to completion.

-

-

Catalysis: Add a catalytic amount of DMF (e.g., 0.1 eq) to the suspension.

-

Causality: DMF catalyzes the formation of the highly reactive Vilsmeier reagent (from SOCl₂ and DMF), which is the active species that facilitates the conversion of the sulfonic acid to the sulfonyl chloride.

-

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Workup: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation).

-

Causality: This step removes the volatile unreacted reagent and byproducts, leaving the crude product.

-

-

Isolation and Purification: Suspend the resulting solid residue in anhydrous dichloromethane. Stir vigorously to wash the solid. Collect the product by filtration, wash with fresh dichloromethane, and dry under vacuum.

-

Causality: Dichloromethane is used to wash away any remaining soluble impurities. The product, isoquinoline-5-sulfonyl chloride hydrochloride, is a stable salt that is sparingly soluble in dichloromethane, allowing for its isolation as a purified solid.

-

The workflow for this modern synthetic protocol can be visualized as follows:

Caption: A modern, validated workflow for the synthesis of isoquinoline-5-sulfonyl chloride hydrochloride.

The Enduring Importance in Drug Discovery

The development of reliable synthetic routes to isoquinoline sulfonic acids and their derivatives has had a significant impact on medicinal chemistry and drug development. These compounds are not typically therapeutic agents themselves but rather are crucial building blocks for more complex molecules.

Key Applications:

-

Pharmaceutical Intermediates: Isoquinoline-5-sulfonic acid and its derivatives are vital intermediates in the synthesis of a wide range of biologically active compounds.[5] A prominent example is the synthesis of Fasudil , a potent Rho-kinase inhibitor used for the treatment of cerebral vasospasm.

-

Molecular Probes: The sulfonic acid group can be used to impart water solubility to isoquinoline-based fluorescent dyes and probes, enabling their use in biological assays.

-

Ligands for Catalysis: The isoquinoline scaffold can be functionalized via its sulfonic acid derivatives to create novel ligands for transition metal catalysis.

The logical flow from the core isoquinoline scaffold to a final drug product often involves the strategic use of an isoquinoline sulfonic acid intermediate:

Caption: The role of isoquinoline sulfonic acids as key intermediates in drug discovery.

Conclusion

The journey of isoquinoline sulfonic acids from a byproduct of 19th-century coal tar processing to a cornerstone of modern medicinal chemistry is a testament to the enduring power of fundamental chemical research. The initial discovery, driven by the need to understand the reactivity of a novel heterocycle, has paved the way for the development of life-saving therapeutics. For today's researchers, a deep understanding of this history—from the foundational principles of electrophilic substitution to the nuances of modern synthetic protocols—provides a critical framework for innovation and the continued exploration of the vast chemical space offered by the isoquinoline scaffold.

References

- 1. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. 5-Isoquinolinesulfonic acid | 27655-40-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Preparative separation of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione monosulfonic acids of the color additive D&C Yellow No. 10 (quinoline yellow) by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoquinoline-5-Sulfonamide Scaffold: A Technical Guide to its Biological Activity as a Protein Kinase Inhibitor

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline-5-sulfonamide core is a foundational scaffold in modern pharmacology, giving rise to a class of potent, ATP-competitive protein kinase inhibitors. While the parent compound, 5-Isoquinolinesulfonic acid, serves primarily as a synthetic precursor, its derivatives have been instrumental in dissecting complex signaling pathways and have led to clinically approved therapeutics. This guide provides an in-depth analysis of the mechanism of action, key biological activities, and essential experimental protocols for characterizing compounds based on this privileged structure. We will focus on the canonical Rho-associated kinase (ROCK) pathway, a principal target of these inhibitors, to illustrate their profound impact on cellular function, particularly in the regulation of smooth muscle contractility.

Introduction: From a Synthetic Intermediate to a Pharmacological Powerhouse

This compound is a stable, white crystalline solid that, on its own, exhibits limited direct biological activity.[1] Its true value lies in its role as a versatile starting material for the synthesis of a wide array of pharmacologically active isoquinoline-5-sulfonamide derivatives.[2] By modifying the sulfonamide group, medicinal chemists have developed a series of compounds with varying potency and selectivity against different protein kinases.

Early derivatives, such as H-7 and HA-1004, were identified as inhibitors of Protein Kinase C (PKC) and cyclic nucleotide-dependent protein kinases (PKA and PKG).[3][4] This initial discovery paved the way for the development of more refined molecules, most notably Fasudil (HA-1077). Fasudil is a potent inhibitor of Rho-associated kinase (ROCK) and is clinically approved in Japan for the treatment of cerebral vasospasm.[3] The journey of the isoquinoline-5-sulfonamide scaffold from a simple chemical intermediate to a life-saving drug underscores its significance in medicinal chemistry and pharmacology.

Core Mechanism of Action: Competitive Inhibition of the Kinase ATP-Binding Site

The biological efficacy of isoquinoline-5-sulfonamide derivatives stems from their ability to directly interact with the catalytic domain of protein kinases. These compounds function as reversible, ATP-competitive inhibitors.[4] The isoquinoline ring system mimics the adenine moiety of ATP, allowing it to dock into the hydrophobic pocket of the kinase's active site. The sulfonamide portion can then form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for stabilizing the inhibitor-enzyme complex.

The primary targets for many clinically relevant derivatives, such as Fasudil, are the Rho-associated kinases, ROCK1 and ROCK2.[2] By occupying the ATP-binding site, these inhibitors prevent the kinase from transferring the gamma-phosphate of ATP to its downstream protein substrates, thereby blocking the signaling cascade.

The RhoA/ROCK Signaling Pathway: A Central Hub for Cellular Contractility

The RhoA/ROCK pathway is a critical regulator of actin cytoskeleton dynamics and smooth muscle contraction.[5] In its active, GTP-bound state, the small GTPase RhoA binds to and activates ROCK.[6] Activated ROCK, a serine/threonine kinase, then phosphorylates multiple downstream targets that converge to increase smooth muscle contraction.

The most critical of these targets is the Myosin Phosphatase Target subunit 1 (MYPT1) of Myosin Light Chain Phosphatase (MLCP).[7] Phosphorylation of MYPT1 by ROCK inhibits the activity of MLCP.[5] Since MLCP is responsible for dephosphorylating the Myosin Light Chain (MLC), its inhibition leads to a net increase in phosphorylated MLC. Phosphorylated MLC promotes the interaction between actin and myosin, driving the contractile process.[8] Isoquinoline-5-sulfonamide derivatives, by inhibiting ROCK, prevent the inactivation of MLCP, leading to increased MLC dephosphorylation and subsequent smooth muscle relaxation.[3]

Caption: The RhoA/ROCK signaling pathway in smooth muscle contraction and its inhibition by Fasudil.

Key Biological Activities and Therapeutic Potential

The inhibition of protein kinases by isoquinoline-5-sulfonamide derivatives translates into a broad range of biological effects, with significant therapeutic implications.

Vasodilation and Cardiovascular Applications

The most prominent and well-characterized effect of ROCK inhibitors like Fasudil is the relaxation of vascular smooth muscle, leading to vasodilation.[2] This activity is the basis for its use in treating cerebral vasospasm following subarachnoid hemorrhage.[3] By inhibiting ROCK-mediated hypercontraction, these compounds improve cerebral blood flow and prevent ischemic damage. This mechanism also gives them potential for treating other cardiovascular conditions such as hypertension and angina.

Anti-Tumor and Anti-Metastatic Effects

The Rho/ROCK pathway is implicated in various aspects of cancer progression, including cell migration, invasion, and proliferation.[3] By inhibiting ROCK, Fasudil has been shown to suppress tumor cell migration and invasive growth in preclinical models.[3] This suggests a potential role for isoquinoline-based ROCK inhibitors as anti-metastatic agents in oncology.

Neuroprotection and Neurite Outgrowth

Emerging evidence indicates that ROCK inhibitors may have neuroprotective and neuroregenerative properties.[9][10] In models of neurodegenerative diseases, Fasudil has been shown to promote axonal regeneration and repair nerve damage.[9] This opens up exciting possibilities for the application of these compounds in treating conditions like Alzheimer's disease, Parkinson's disease, and spinal cord injury.

Quantitative Analysis: Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and side-effect profile. While Fasudil is primarily known as a ROCK inhibitor, it also exhibits activity against other kinases, particularly at higher concentrations.

| Compound | Target Kinase | Inhibition Constant | Reference |

| Fasudil (HA-1077) | ROCK1 | Ki = 0.33 µM | [2] |

| ROCK2 | IC50 = 0.158 µM | [2] | |

| PKA | IC50 = 4.58 µM | [2] | |

| PKC | IC50 = 12.30 µM | [2] | |

| PKG | IC50 = 1.650 µM | [2] | |

| H-1152P | ROCK | Ki = 1.6 nM | [11] |

| PKA | Ki = 630 nM | [11] | |

| PKC | Ki = 9270 nM | [11] |

This table summarizes the inhibitory constants (Ki or IC50) of representative isoquinoline-5-sulfonamide derivatives against a panel of protein kinases. Note the significantly higher potency and selectivity of the second-generation inhibitor H-1152P for ROCK compared to other kinases.

Essential Experimental Protocols

Characterizing the biological activity of novel isoquinoline-5-sulfonamide derivatives requires a combination of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay is a cornerstone for determining the potency (IC50) of a compound against a specific kinase. It measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the degree of inhibition.

Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.

Methodology:

-

Reagent Preparation: Prepare stock solutions of the test compound, kinase, substrate, and ATP in an appropriate assay buffer.

-

Kinase Reaction: In a multi-well plate, combine the test compound (at various concentrations), the kinase/substrate mixture, and initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Allow the reaction to proceed at a controlled temperature for a defined period.

-

Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent that generates a luminescent or fluorescent signal.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[9]

Ex Vivo Aortic Ring Assay for Vasodilation

This organ bath experiment directly measures the effect of a compound on the contractility of vascular smooth muscle, providing functional evidence of vasodilation.

Methodology:

-

Tissue Preparation: Humanely euthanize a laboratory animal (e.g., a rat) and carefully excise the thoracic aorta. Place the aorta in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

Ring Sectioning: Clean the aorta of adherent connective and fatty tissue and cut it into uniform rings (1-2 mm in width).[1][12]

-

Mounting: Suspend the aortic rings between two L-shaped hooks in a temperature-controlled (37°C) organ bath filled with oxygenated PSS. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for 60-90 minutes.[13] Induce a sustained contraction using a vasoconstrictor agent like phenylephrine.

-

Compound Addition: Once a stable contraction plateau is reached, add the test compound in a cumulative manner, increasing the concentration stepwise.

-

Data Acquisition and Analysis: Record the changes in isometric tension. Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the log concentration of the compound to generate a concentration-response curve and determine the EC50 value.

Conclusion and Future Directions

The isoquinoline-5-sulfonamide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective protein kinase inhibitors. The clinical success of Fasudil has validated the RhoA/ROCK pathway as a druggable target for cardiovascular disease, and ongoing research continues to uncover new therapeutic applications in oncology and neurology. Future efforts in this field will likely focus on developing next-generation inhibitors with even greater selectivity to minimize off-target effects and enhance therapeutic efficacy. The robust biochemical and cell-based assays outlined in this guide will remain essential tools for driving these discovery and development efforts forward.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of rho kinase in the functional and dysfunctional tonic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho-kinase-mediated regulation of receptor-agonist-stimulated smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases | Semantic Scholar [semanticscholar.org]

- 10. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Isoquinolinesulfonyl Scaffold: A Gateway to Potent Kinase Inhibition and Diverse Research Applications

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of signal transduction research and drug discovery, the identification of chemical scaffolds that can be systematically modified to yield potent and selective inhibitors of key enzymes is a paramount objective. The 5-isoquinolinesulfonyl moiety has emerged as one such "privileged scaffold," forming the chemical backbone of a class of highly influential protein kinase inhibitors. While 5-Isoquinolinesulfonic acid itself is primarily a synthetic intermediate, its sulfonamide derivatives have become indispensable tools for dissecting complex signaling pathways and have shown promise as therapeutic agents.

This technical guide provides a comprehensive overview of the research applications stemming from the 5-isoquinolinesulfonyl core. We will delve into the mechanistic underpinnings of its most prominent derivatives, H-7 and Fasudil, and provide detailed, field-proven insights into their practical application in diverse research areas, including neuroscience, cardiovascular biology, and oncology.

The 5-Isoquinolinesulfonyl Core: A Foundation for Kinase Inhibition

The power of the 5-isoquinolinesulfonyl scaffold lies in its ability to be readily derivatized, leading to compounds that competitively inhibit the ATP-binding site of a wide range of protein kinases. This inhibition is often achieved through the formation of hydrogen bonds between the isoquinoline nitrogen and the hinge region of the kinase, a critical interaction for inhibitor binding. The sulfonamide linker and its substituents play a crucial role in determining the potency and selectivity of these inhibitors for different kinases.

H-7: A Broad-Spectrum Probe of Serine/Threonine Kinase Signaling

1-(5-Isoquinolinesulphonyl)-2-methylpiperazine, commonly known as H-7, is a first-generation and broad-spectrum inhibitor of serine/threonine kinases. Its ability to inhibit multiple kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC), has made it a valuable tool for initial investigations into the roles of these signaling pathways in various cellular processes.

Mechanism of Action of H-7